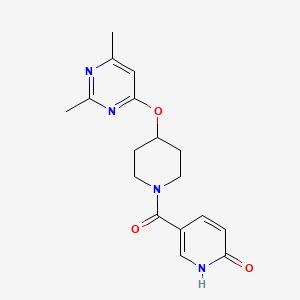
5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
化学反应分析
Types of Reactions: 5-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow the replacement of specific atoms or groups within the compound, facilitating structural modifications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired outcome, involving factors such as temperature, pressure, and choice of solvent.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed. For instance, oxidation may yield oxides or ketones, while substitution reactions can introduce new alkyl or aryl groups.
4. Scientific Research Applications: this compound has several research applications due to its unique structure and reactivity:
Chemistry: In chemical research, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in the development of novel catalysts, ligands, and other functional materials.
Biology: In biological research, the compound's ability to interact with specific biomolecules makes it useful for studying enzyme mechanisms, receptor-ligand interactions, and cellular processes.
Medicine: The compound's structural features suggest potential pharmacological applications, including the development of new drugs or therapeutic agents. It may exhibit activity against specific diseases or conditions.
Industry: In industrial applications, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
5. Mechanism of Action: The mechanism by which this compound exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, altering their activity or function.
Pathways Involved: These interactions can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.
6. Comparison with Similar Compounds: To highlight the uniqueness of this compound, let's compare it with other similar compounds:
Similar Compounds: Compounds such as 4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine and 2(1H)-pyridinone derivatives share structural similarities with the target compound.
Uniqueness: The presence of specific functional groups, such as the pyrimidinyl and pyridinone moieties, imparts unique reactivity and biological activity to the compound, distinguishing it from others in the same class.
属性
IUPAC Name |
5-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-9-16(20-12(2)19-11)24-14-5-7-21(8-6-14)17(23)13-3-4-15(22)18-10-13/h3-4,9-10,14H,5-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSARFZVHFFUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
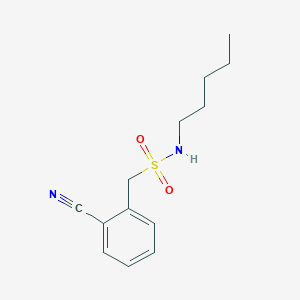
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)
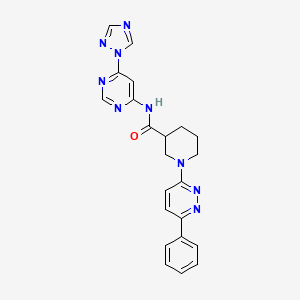
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937019.png)
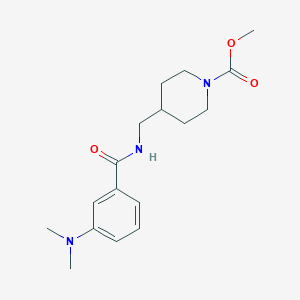
![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)
![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)
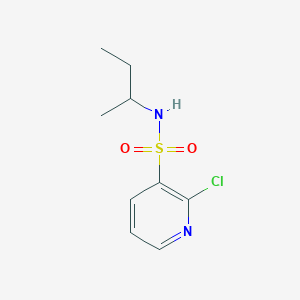
![(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime](/img/structure/B2937025.png)
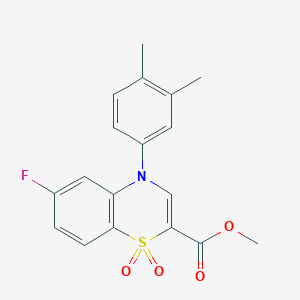

![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)
![Thieno[2,3-b]pyridine-3,7(4H)-dicarboxylic acid, 2-amino-5,6-dihydro-, 7-(1,1-dimethylethyl) 3-ethyl ester](/img/structure/B2937031.png)
